

meta-analysis of AZD1222 clinical trial results

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A Meta-Analysis of AZD1222 Clinical Trial Results: A Comparative Guide

The AZD1222 vaccine, developed by Oxford University and AstraZeneca, has been a critical tool in the global fight against the COVID-19 pandemic. This guide provides a comprehensive meta-analysis of its clinical trial results, offering a comparative overview for researchers, scientists, and drug development professionals. The data presented is synthesized from a range of phase III clinical trials and subsequent meta-analyses, focusing on the vaccine's efficacy, safety, and immunogenicity.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of AZD1222, providing a clear comparison of its performance.

Table 1: Efficacy of AZD1222 Against COVID-19



Efficacy Endpoint	Dosing Regimen	Vaccine Efficacy (95% CI)	Population	Source
Symptomatic COVID-19	Two Standard Doses	62.1% (41.0– 75.7)	Adults (18+) in UK, Brazil, South Africa	[1]
Low Dose/Standard Dose	90.0% (67.4– 97.0)	Adults (18+) in a UK trial subset	[1]	
Overall	70.4% (54.8– 80.6)	Combined dosing regimens	[1]	-
Two Standard Doses (4 weeks apart)	79%	Adults (18+) in US, Peru, Chile	[2]	
Severe or Critical Disease and Hospitalization	Two Standard Doses	100%	Adults (18+) in US, Peru, Chile	[2]
Two Standard Doses	No hospitalizations or severe cases reported in the vaccine group	Adults (18+) in UK and Brazil		
Efficacy in Older Adults (65+)	Two Standard Doses	80%	Adults (65+) in US, Peru, Chile	

Table 2: Immunogenicity of AZD1222



Immune Response	Timepoint	Key Findings	Population	Source
Humoral Response (Antibodies)	Post-Dose 1	Substantial increase in SARS-CoV-2 spike and receptor-binding domain (RBD) antibodies.	Japanese Adults	
Post-Dose 2	Further significant increase in spike and RBD antibody titers.	Japanese Adults		_
Day 57 (post- Dose 1)	Strong humoral response observed, with all participants who received both doses showing seroresponses against spike and RBD antigens.	Japanese Adults		
1-Year Follow-up	Humoral responses declined over time, but anti- spike and anti- RBD antibody titers remained elevated.	Japanese Adults	-	
Neutralizing Antibodies	Day 57 (post- Dose 1)	Neutralizing antibody response rates	Japanese Adults	



were 62.0% in participants who received two doses.

Table 3: Safety Profile of AZD1222



Adverse Event Category	Incidence/Descripti on	Population	Source
General Safety	Well-tolerated with an acceptable safety profile. Most solicited reactions were mild to moderate.	Trial participants across various studies	
Serious Adverse Events (SAEs)	No confirmed serious safety events related to the vaccine in initial interim analyses. The incidence of SAEs was similar between the AZD1222 and placebo groups in a large US trial.	Trial participants	
Thrombosis with Thrombocytopenia Syndrome (TTS)	A very rare adverse event.		
Estimated rate after the first dose: 8.1 per million vaccinees.	Global safety database		
Estimated rate after the second dose: 2.3 per million vaccinees.	Global safety database	_	
A systematic review identified 160 cases, with a median onset of 9 days after vaccination. Predominantly observed in females and younger individuals.	Systematic review of case studies		



Table 4: Comparison of AZD1222 with mRNA Vaccines

(Phase III Trial Efficacy)

Vaccine	Platform	Efficacy against Symptomatic COVID-19 (Phase III)	Source
AZD1222 (AstraZeneca)	Adenovirus Vector	62.1% - 90.0%	_
BNT162b2 (Pfizer- BioNTech)	mRNA	>90%	-
mRNA-1273 (Moderna)	mRNA	>90%	-

Experimental Protocols

The clinical trials for AZD1222 were designed as randomized, double-blind, placebo-controlled studies to assess the vaccine's safety, efficacy, and immunogenicity.

Study Design:

- Phase III Trials: Large-scale, multicenter trials were conducted across various countries, including the UK, Brazil, South Africa, the US, Peru, and Chile.
- Randomization: Participants were typically randomized in a 1:1 or 2:1 ratio to receive either AZD1222 or a placebo (saline solution or a meningococcal conjugate vaccine).
- Blinding: Both participants and investigators were blinded to the treatment allocation to prevent bias.
- Dosage: The standard regimen consisted of two intramuscular doses of 5 x 10^10 viral particles, administered at varying intervals (from 4 to 12 weeks apart). A low-dose/standard-dose regimen was also investigated in a subset of participants in the UK trial.

Participant Population:



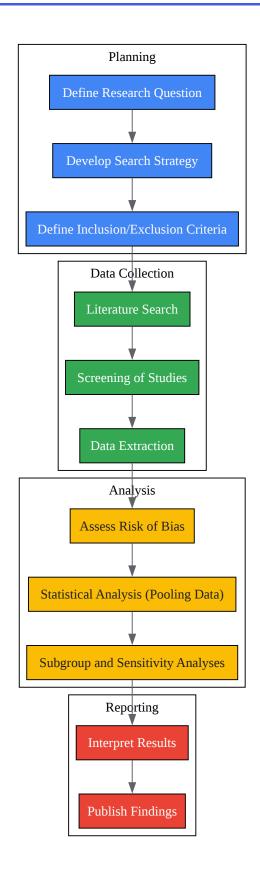
- Inclusion Criteria: Adults aged 18 years and older who were healthy or had medically stable chronic diseases were enrolled. Many trials aimed to include a diverse population, including those at increased risk of SARS-CoV-2 exposure and complications.
- Exclusion Criteria: Individuals with a history of laboratory-confirmed SARS-CoV-2 infection, pregnant women, and those with severe or uncontrolled medical conditions were typically excluded.

Endpoints:

- Primary Efficacy Endpoint: The primary outcome was the prevention of symptomatic COVID-19, confirmed by a positive nucleic acid amplification test (NAAT), occurring 14 days or more after the second dose.
- Secondary Endpoints: These included the prevention of severe COVID-19, hospitalization, and asymptomatic infection. Immunogenicity was also a key secondary endpoint, assessed by measuring antibody responses.
- Safety Assessment: Safety was monitored through the collection of solicited local and systemic adverse events in a subset of participants and all unsolicited adverse events throughout the study period. An independent Data Safety Monitoring Board (DSMB) reviewed the safety data.

Mandatory Visualization





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Caption: Workflow of a meta-analysis of clinical trial results.





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Caption: Relationship of endpoints in AZD1222 clinical trials.

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References

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